Product packaging for Fmoc-Aca-DIM(Cat. No.:CAS No. 2379561-08-5)

Fmoc-Aca-DIM

Cat. No.: B6288564
CAS No.: 2379561-08-5
M. Wt: 475.6 g/mol
InChI Key: PSGCBHQGKHOXNZ-UHFFFAOYSA-N
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Description

Evolution of Solubilizing Tags and Orthogonal Protecting Groups in Peptide Chemistry Research

The synthesis of many important peptides and proteins is often hampered by the poor solubility of the peptide chain, both on the solid support and after cleavage from the resin. This can lead to incomplete reactions and difficult purification. To address this, the concept of "helping hand" or solubilizing tags was developed. These are hydrophilic moieties, such as oligo-lysine or polyethylene (B3416737) glycol (PEG) chains, that are temporarily attached to the peptide to improve its solubility characteristics. iris-biotech.de

The key to a successful solubilizing tag strategy is the linker used to attach it. This linker must be stable during the entire synthesis but cleavable afterwards without leaving a trace on the final peptide. Early strategies utilized protecting groups like 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde). iris-biotech.de The Dde group is orthogonal to the Fmoc/tBu strategy as it can be removed with hydrazine (B178648). sigmaaldrich.compeptide.com This allowed for the selective deprotection of a lysine (B10760008) side chain on the resin, followed by the attachment of a solubilizing tag.

However, the Dde group exhibited certain drawbacks, including instability during prolonged piperidine (B6355638) treatment for Fmoc removal, which could lead to its premature loss or migration to other free amines in the peptide sequence. peptide.comiris-biotech.denih.gov To improve stability, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group was introduced. iris-biotech.debachem.com While ivDde offered greater stability, its increased steric bulk sometimes made its removal challenging, especially in the context of aggregated peptide sequences. iris-biotech.de This set the stage for the development of a new generation of linkers that could offer both high stability and efficient, traceless removal.

Significance of Fmoc-Aca-DIM as a Next-Generation Research Tool

This compound represents a significant advancement over its Dde and ivDde-based predecessors. It is used as a next-generation, traceless, "helping hand" solubilizing tag linker. iris-biotech.dersc.org A closely related analog, referred to as Fmoc-Ddap-OH in a key study, demonstrates the utility of this class of compounds. rsc.orgrsc.org The core of this linker is the 4,4-dimethyl-2,6-dioxocyclohexylidene (DIM) group, which provides enhanced stability compared to Dde, minimizing the risk of premature cleavage or migration during synthesis. rsc.org This improved stability is crucial for complex, multi-step syntheses that require longer handling times. rsc.org

The significance of this compound lies in its ability to facilitate the synthesis of otherwise intractable proteins. For example, the chemical synthesis of the 69-amino acid Shiga toxin subunit B (StxB), a protein essential for the pathogenesis of Shigella and Shiga Toxin-Producing E. coli (STEC), was severely hampered by poor crude quality and insolubility. rsc.org By employing a next-generation helping hand strategy using a DIM-based linker, researchers were able to successfully synthesize this challenging protein. rsc.orgrsc.org

Furthermore, research has introduced an improved cleavage protocol for these types of linkers using hydroxylamine (B1172632) instead of hydrazine. rsc.org This new protocol can significantly accelerate the removal of the solubilizing tag, further streamlining the synthetic process. The combination of improved stability and more efficient cleavage makes this compound and its analogs valuable additions to the chemical protein synthesis toolbox, enabling the production of complex proteins for a wide range of research applications. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H33NO5 B6288564 Fmoc-Aca-DIM CAS No. 2379561-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-6-hydroxyhexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO5/c1-29(2)16-25(32)27(26(33)17-29)24(31)14-4-3-9-15-30-28(34)35-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h5-8,10-13,23,31H,3-4,9,14-18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGCBHQGKHOXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=C(CCCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies Involving Fmoc Aca Dim As a Building Block

Integration of Fmoc-Aca-DIM in Peptide Synthesis Strategies

This compound has emerged as a valuable tool within the framework of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a dominant methodology for the chemical synthesis of peptides. altabioscience.com The integration of this building block addresses some of the intrinsic challenges associated with the stepwise assembly of amino acid chains on a solid support.

A significant hurdle in SPPS is the tendency of growing peptide chains, particularly those with hydrophobic sequences, to aggregate on the solid support. This aggregation can hinder reagent access, leading to incomplete reactions, low yields, and purification difficulties. ub.edulifetein.com

The synthesis of "difficult sequences," including long peptides or those rich in hydrophobic amino acids, benefits significantly from the use of solubilizing tags like this compound. altabioscience.com These complex peptides are precisely the ones most susceptible to the aggregation phenomena that plague standard SPPS protocols. lifetein.com The temporary modification with the this compound building block improves synthetic outcomes, enabling the successful assembly of peptides that might otherwise be inaccessible. iris-biotech.de A notable application includes the chemical synthesis of the Shiga toxin subunit B, where a traceless "helping hand" solubilizing tag based on this chemistry was utilized. iris-biotech.de

A key advantage of this compound lies in the orthogonality of its deprotection chemistry relative to the standard Fmoc-SPPS protocol. peptide.com Orthogonality in this context means that the protecting groups used for the N-terminus (Fmoc), the side chains (e.g., tBu, Trt), and the solubilizing tag (DIM, which is based on the Dde group) can be removed under distinct chemical conditions without affecting the others. nih.govwikipedia.org

The DIM functionality, a derivative of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group, is specifically cleaved by nucleophilic reagents like hydrazine (B178648) and hydroxylamine (B1172632). iris-biotech.depeptide.com The choice of reagent dictates the degree of orthogonality with the Fmoc group.

Hydrazine: A solution of 2% hydrazine monohydrate in a solvent like N,N-dimethylformamide (DMF) is commonly used for the rapid cleavage of the Dde/DIM group. peptide.com However, these conditions can also lead to the removal of the Fmoc group. sigmaaldrich.com Therefore, when using hydrazine, the synthesis of the main peptide backbone is typically completed, and the N-terminal amine is protected with a different group, such as a Boc group, before the tag is removed. peptide.comsigmaaldrich.com

Hydroxylamine: To achieve true orthogonality with the Fmoc group, a solution of hydroxylamine hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP) is employed. peptide.comsigmaaldrich.com These conditions are mild enough to selectively cleave the DIM tag without affecting the Fmoc protection on the N-terminus. sigmaaldrich.comissuu.com This allows for more complex synthetic strategies, such as on-resin side-chain modifications after the tag has been removed but while the peptide remains attached to the resin and N-terminally protected.

Table 1: Comparison of Cleavage Reagents for DIM/Dde Functionality
Reagent SystemTypical ConditionsSolventOrthogonality with Fmoc GroupReference
Hydrazine Monohydrate2% (v/v)DMFQuasi-orthogonal (can remove Fmoc) peptide.comsigmaaldrich.com
Hydroxylamine Hydrochloride / Imidazole1.3:1 molar ratioNMPFully orthogonal (does not remove Fmoc) peptide.comsigmaaldrich.comissuu.com

The DIM/Dde functionality is robust and stable under the conditions required for standard Fmoc-SPPS. It is resistant to:

The basic conditions (typically 20% piperidine (B6355638) in DMF) used for the iterative removal of the N-terminal Fmoc group. wikipedia.orgsigmaaldrich.com

The acidic conditions (typically trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups such as tert-butyl (tBu) and trityl (Trt). wikipedia.orgsigmaaldrich.com

This high degree of compatibility ensures that the solubilizing tag remains intact throughout the entire chain assembly process and is only removed at a strategically chosen point using its specific cleavage reagents. peptide.com

Orthogonal Deprotection Strategies for this compound Functionality

Diversification of this compound Derived Building Blocks

The core chemical principles of the this compound structure have inspired the development of a wider array of specialized building blocks for peptide and protein chemistry. nih.gov Researchers have diversified the structure to create new tools with varied properties and applications. This includes modifying the spacer between the Fmoc group and the DIM functionality or attaching different reactive handles to create bifunctional linkers. iris-biotech.deiris-biotech.de

Synthesis of Functionalized this compound Derivatives (e.g., Azido-Modified)

The core structure of this compound can be further functionalized to create versatile reagents for bioconjugation and peptide modification. A prominent example is the synthesis of an azido-modified derivative, which introduces a bioorthogonal handle for "click chemistry" reactions. iris-biotech.de

A key functionalized derivative is Fmoc-L-Lys(N3-Aca-DIM)-OH , where the DIM group is part of a larger structure attached to the epsilon-amino group of a lysine (B10760008) residue. iris-biotech.deiris-biotech.de The synthesis of such compounds involves multi-step pathways. Generally, the synthesis of azido (B1232118) amino acids starts from a corresponding amino acid with a suitable leaving group (e.g., a hydroxyl or a bromo group) on the side chain, which is then displaced by an azide (B81097) anion (N₃⁻). nih.gov

For lysine derivatives, an orthogonal protection strategy is typically employed. nih.gov The α-amino group is protected with Fmoc, while the ε-amino group is modified. The synthesis of a precursor for the Aca-DIM portion might involve creating the 4,4-dimethyl-2,6-dioxocyclohexylidene structure and then functionalizing it for attachment. The final step would be the coupling of this entire moiety to the lysine side chain. The introduction of the azide group can be achieved via diazotransfer reactions on a primary amine. nih.govresearchgate.net This process yields a building block ready for incorporation into a peptide sequence, carrying both the solubilizing DIM tag and a reactive azide group for further modification. iris-biotech.de

The general approach for creating such complex, functionalized amino acids can be summarized as follows:

Selective Protection : Orthogonal protecting groups are used to differentiate the α-amino group from the side-chain functional group of the starting amino acid (e.g., Lysine). nih.gov

Side-Chain Elaboration : The side chain is modified in several steps to build the desired functional moiety (e.g., the Aca-DIM structure).

Introduction of the Functional Handle : A reactive group, such as an azide, is introduced onto the elaborated side chain. nih.gov

Final Deprotection/Purification : Any temporary protecting groups used during the synthesis are removed to yield the final Fmoc-protected amino acid derivative, ready for peptide synthesis.

Incorporation into Lysine Residues for Side-Chain Modification Research

This compound and its derivatives are primarily designed for incorporation into peptide chains via the side chain of amino acids, most notably lysine. iris-biotech.deiris-biotech.de Lysine possesses a primary amine on its side chain (the ε-amino group), which is a common site for post-translational modifications (PTMs) and for the attachment of synthetic labels, tags, or linkers. issuu.com

In the context of SPPS, a building block like Fmoc-L-Lys(N3-Aca-DIM)-OH is used directly in the synthesis cycle. iris-biotech.de During the automated or manual synthesis, when a modified lysine is required at a specific position in the peptide sequence, this pre-functionalized amino acid is coupled to the growing peptide chain anchored to the solid support. nih.gov The Fmoc group on the α-amine is removed using a standard base treatment (e.g., piperidine in DMF) to allow for the elongation of the peptide backbone in the next coupling step. wikipedia.org

The Aca-DIM moiety attached to the lysine side chain serves multiple purposes:

Solubilizing Tag : The DIM group acts as a temporary solubilizing tag, which can improve the solvation of the growing peptide-resin complex and help prevent aggregation, a common challenge in the synthesis of long or hydrophobic peptides. iris-biotech.deresearchgate.net

Bioorthogonal Handle : If an azide is present, as in Fmoc-L-Lys(N3-Aca-DIM)-OH, it provides a site for specific chemical ligation after the peptide has been synthesized and cleaved from the resin. iris-biotech.de This allows for the attachment of other molecules like fluorophores, polymers (e.g., PEG), or other peptides through reactions like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). iris-biotech.de

Traceless Linker : The DIM group can be considered part of a "traceless" helping hand, as it is cleaved off during the final deprotection stages, leaving behind the modified peptide without the bulky solubilizing group. iris-biotech.de

Research has shown that modifying lysine residues can significantly impact the properties and biological activity of peptides. frontiersin.org The use of well-defined building blocks like this compound derivatives provides a precise and efficient method for conducting this research, enabling the creation of peptides with tailored side-chain modifications. issuu.com

Methodological Advancements in Peptide Synthesis Utilizing this compound

The development of specialized building blocks like this compound is part of a broader effort to enhance the efficiency and expand the scope of peptide synthesis. These advancements address inherent challenges in synthesizing complex peptides and streamline the production of modified biomolecules.

Automated Peptide Synthesis Incorporating this compound Building Blocks

Automated peptide synthesizers are central to modern peptide chemistry, and they predominantly rely on Fmoc-based strategies. frontiersin.orgactivotec.com These instruments automate the repetitive cycles of deprotection, washing, coupling, and washing required for SPPS. bachem.com The process is compatible with a vast array of commercially available Fmoc-protected amino acids, including standard, non-canonical, and functionalized derivatives. researchgate.netnih.gov

A building block such as this compound or its functionalized variants is designed to be fully compatible with these automated workflows. iris-biotech.de It is treated just like any other Fmoc-amino acid derivative in the synthesis protocol:

The building block is dissolved in an appropriate solvent (e.g., DMF).

It is placed in one of the amino acid reservoirs of the synthesizer.

When the peptide sequence calls for the modified residue, the synthesizer automatically delivers the building block and coupling reagents to the reaction vessel containing the peptide-resin. activotec.comacs.org

The coupling reaction is performed, followed by the standard washing and deprotection steps to prepare for the addition of the next amino acid. rsc.org

The use of such advanced building blocks in automated synthesis facilitates the production of highly functionalized peptides that would be challenging to create otherwise. nih.gov For example, incorporating a solubilizing tag like Aca-DIM can improve the quality and yield of "difficult sequences" that are prone to aggregation during automated assembly. researchgate.net

Strategies for Mitigating Synthesis Challenges with Fmoc-Modified Peptides

While Fmoc-SPPS is a powerful and widely used technique, it is not without its challenges. nih.gov Several side reactions and physical phenomena can lower the yield and purity of the final peptide. iris-biotech.de The use of modified building blocks like this compound is itself a strategy to combat some of these issues, particularly aggregation.

Key Challenges in Fmoc-SPPS and Mitigation Strategies:

ChallengeDescriptionMitigation Strategies
Aggregation The growing peptide chains, being neutral after Fmoc-deprotection, can interact with each other via hydrogen bonds, leading to the formation of insoluble β-sheet structures. This can block reactive sites and hinder coupling and deprotection steps. wikipedia.orgresearchgate.net- Use of "helping hand" solubilizing tags like this compound. iris-biotech.de- Use of specialized resins (e.g., PEG-based supports). thermofisher.com- Synthesis at elevated temperatures. activotec.com- Use of chaotropic salts or solvents that disrupt secondary structures.
Diketopiperazine (DKP) Formation At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is especially common with Proline at the C-terminus. iris-biotech.deacs.org- Use of pre-formed dipeptide building blocks. iris-biotech.de- Use of highly acid-sensitive resins (e.g., 2-chlorotrityl chloride resin).- Modifying the Fmoc removal conditions (e.g., using 2% DBU/5% piperazine (B1678402) in NMP instead of 20% piperidine in DMF). acs.org
Aspartimide Formation The side-chain carboxyl group of an aspartic acid (Asp) residue can form a cyclic imide with its own backbone nitrogen, particularly when followed by certain amino acids like Gly, Asn, or Ser. This can lead to racemization and the formation of β-peptide linkages. researchgate.netiris-biotech.de- Use of bulky side-chain protecting groups for Asp that sterically hinder the cyclization. iris-biotech.de- Use of protecting groups designed to suppress this side reaction, such as the cyanosulfurylide (CSY) group. iris-biotech.de
Racemization The chiral integrity of an amino acid can be compromised during the activation step of the coupling reaction, leading to a mixture of D and L isomers in the final peptide.- Use of coupling reagents with low racemization potential (e.g., COMU, HATU, HCTU). acs.org- Avoiding over-activation by using short pre-activation times. researchgate.net

The development and incorporation of building blocks like this compound represent a targeted approach to overcoming specific synthesis hurdles, demonstrating the continuous refinement of peptide synthesis methodologies.

Role of Fmoc Aca Dim in Chemical Biology and Bioconjugation Research

Facilitation of Peptide and Protein Conjugation for Research Applications

Fmoc-Aca-DIM is instrumental in the synthesis and modification of peptides and proteins, enabling the creation of sophisticated conjugates for a variety of research applications. Its primary function is to act as a cleavable, solubilizing linker during solid-phase peptide synthesis (SPPS).

In the field of bioconjugation, this compound is employed to facilitate the covalent attachment of biomolecules to other entities, such as surfaces or molecular probes. chemimpex.comchemimpex.com The compound's structure is designed for integration into a larger molecule, typically a peptide, during its synthesis. The Fmoc group is compatible with standard SPPS protocols, allowing for the stepwise assembly of a peptide chain. frontiersin.orgslideshare.net Once the peptide is synthesized with the Aca-DIM moiety incorporated, the DIM portion can serve as a reactive handle for subsequent conjugation reactions, while the Aca spacer provides distance and flexibility between the biomolecule and the entity to which it is being attached. This process is crucial for developing functionalized materials and diagnostic agents where the precise orientation and immobilization of a biomolecule is required. chemimpex.comchemimpex.comnih.gov

A significant application of this compound is its use as a "traceless" solubilizing tag in the development of linker systems for research probes. iris-biotech.deiris-biotech.de During SPPS, certain peptide sequences, particularly those rich in hydrophobic amino acids, are prone to aggregation, which can halt the synthesis process. frontiersin.orgacs.org this compound is used as a "helping hand" linker; it can be attached to an amino acid, such as lysine (B10760008), and incorporated into the peptide sequence. iris-biotech.deiris-biotech.de The DIM group enhances the solubility of the growing peptide chain, preventing aggregation and allowing the synthesis to proceed to completion. iris-biotech.deiris-biotech.de

A key feature of this linker is that it is "traceless." After the successful synthesis of the peptide, the Aca-DIM tag can be selectively cleaved and removed using a 1 M solution of hydrazine (B178648) or hydroxylamine (B1172632). iris-biotech.deiris-biotech.de This cleavage leaves the final peptide product in its native form, without any residual parts of the linker. This is a distinct advantage over permanent solubilizing groups. Research indicates that this linker is more stable than its predecessor, Fmoc-Ddae-OH, providing a more robust tool for chemists. iris-biotech.deiris-biotech.de This methodology is vital for producing complex peptides that are used as research probes, for example, in activatable cell-penetrating peptides (ACPPs) or other constructs for fluorescence or magnetic resonance imaging. nih.gov

Table 2: Comparison of Related Solubilizing Linkers
Linker Key Characteristic Noted in Research
This compound More stable than its predecessor, Fmoc-Ddae-OH. iris-biotech.deiris-biotech.de Used as a next-generation traceless solubilizing tag in SPPS. iris-biotech.deiris-biotech.de
Fmoc-Ddae-OH Predecessor to this compound. iris-biotech.deiris-biotech.de

This compound is recognized as a valuable building block in the design of linkers for antibody-drug conjugates (ADCs). issuu.comissuu.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule via a chemical linker. mdpi.comfip.org The linker is a critical component, as it must remain stable in systemic circulation but allow for the efficient release of the drug inside the target cancer cell. issuu.comissuu.com

The chemical properties of this compound make it suitable for incorporation into these complex linker systems. issuu.comissuu.com Its compatibility with peptide synthesis allows for its placement within peptide-based cleavable linkers, such as those designed to be substrates for lysosomal proteases like cathepsin B. mdpi.com By using building blocks like this compound, researchers can design and construct homogeneous ADCs with a precise drug-to-antibody ratio (DAR), a parameter that significantly impacts the conjugate's efficacy and therapeutic window. issuu.comissuu.com The ability to create well-defined, stable, and efficiently cleaved linkers is a central goal in modern ADC research, aiming to improve upon earlier generations of the technology. the-innovation.orgmdpi.com

Exploration of Molecular Interactions and Recognition Mechanisms

The utility of this compound extends to fundamental research aimed at understanding and modulating biological systems. Its primary contribution in this area is enabling the creation of peptides that are essential for these studies.

The study of interactions between peptides and their biological targets (e.g., proteins, enzymes) is a cornerstone of chemical biology. mdpi.com These investigations often require custom-synthesized peptides that may mimic a binding site or a specific protein domain. frontiersin.orgoup.com However, the synthesis of these necessary peptide tools can be challenging. acs.org

This compound plays a crucial, albeit indirect, role by enabling the successful synthesis of these "difficult" peptides. iris-biotech.deiris-biotech.de By acting as a temporary solubilizing agent, it allows researchers to access peptide sequences that would otherwise be synthetically inaccessible due to poor solubility and aggregation during SPPS. iris-biotech.deiris-biotech.deacs.org Once synthesized and purified, these peptides become the probes used in various in vitro assays to explore molecular recognition. Techniques such as fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) rely on high-quality synthetic peptides to determine binding affinities (Kᵢ or Kₔ) and interaction kinetics. frontiersin.org Therefore, this compound is an enabling tool, providing the essential molecular probes needed to dissect and quantify peptide-target interactions.

The rational design of peptides to modulate biological pathways is a key strategy in therapeutic research and for creating tools to probe cellular function. biorxiv.orgaps2025.org These peptides are often designed to be highly specific and potent, with enhanced stability compared to their natural counterparts. nih.gov Achieving these properties can require the incorporation of non-natural amino acids, cyclization, or hydrophobic sequences to mimic a protein's secondary structure. nih.govfrontiersin.org

Development of Chemical Probes and Tools for Biological Research

The chemical compound this compound has emerged as a valuable tool in chemical biology and bioconjugation research. Its unique properties as a traceless, solubilizing linker have facilitated the development of sophisticated chemical probes for studying biological processes. This section details its application in the synthesis of fluorescently labeled peptides and its potential role in isotopic labeling strategies.

Synthesis of Fluorescently Labeled Peptides and Bioconjugates for Research

The synthesis of fluorescently labeled peptides is a cornerstone of chemical biology, enabling the visualization and tracking of biological molecules and processes. This compound, in a modified form, serves as a key building block in the solid-phase peptide synthesis (SPPS) of such probes.

A critical derivative for this application is Fmoc-L-Lys(N3-Aca-DIM)-OH . issuu.commedchemexpress.com This compound incorporates an azide (B81097) (N3) group, which is a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com These reactions are highly efficient and orthogonal to most biological functional groups, making them ideal for bioconjugation.

The general strategy for synthesizing a fluorescently labeled peptide using this building block involves:

Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support using standard Fmoc chemistry. The Fmoc-L-Lys(N3-Aca-DIM)-OH is incorporated at a specific position within the peptide sequence. The Fmoc protecting group on the alpha-amino group is removed with a mild base, typically piperidine (B6355638), allowing for the sequential addition of the next amino acid. nih.gov

Azide-Alkyne Cycloaddition (Click Chemistry): Once the peptide is synthesized and the azide group from the lysine side-chain is exposed, a fluorescent probe containing a terminal alkyne can be "clicked" onto the peptide. This reaction forms a stable triazole linkage. A wide variety of fluorescent dyes (e.g., fluorescein, rhodamine, cyanine (B1664457) dyes) can be functionalized with an alkyne group for this purpose.

Cleavage and Deprotection: The fully assembled and labeled peptide is then cleaved from the solid support and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).

Purification: The final fluorescently labeled peptide is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

The "Aca-DIM" portion of the molecule acts as a "helping hand" solubilizing tag during the synthesis process. medchemexpress.comiris-biotech.de This is particularly beneficial for aggregating or hydrophobic peptides, which can be challenging to synthesize using standard SPPS methods. researchgate.net The DIM (4,4-dimethyl-2,6-dioxocyclohexylidene) group is tracelessly cleavable under mild conditions with hydrazine or hydroxylamine, leaving the labeled peptide in its native form if desired. iris-biotech.denih.gov

This modular approach allows for the creation of a diverse range of fluorescent probes, where the peptide sequence dictates the biological target and the chosen fluorophore provides the desired photophysical properties for detection and imaging.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Application in Fluorescent Labeling
This compound 2379561-08-5C29H33NO5475.58Core structure for the solubilizing tag.
Fmoc-L-Lys(N3-Aca-DIM)-OH 2408993-39-3C35H43N5O6629.75Azide-functionalized building block for click chemistry conjugation of fluorescent dyes. issuu.commedchemexpress.com

Isotopic Labeling Strategies for Structural and Mechanistic Studies

Isotopic labeling is a powerful technique used in conjunction with methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) to elucidate the structure, dynamics, and interactions of peptides and proteins. sigmaaldrich.comacs.org Site-specific incorporation of stable isotopes such as ¹³C, ¹⁵N, and ²H can simplify complex spectra and provide detailed atomic-level information. sigmaaldrich.com

The dominant method for producing site-specifically labeled synthetic peptides is Fmoc-based SPPS. sigmaaldrich.com This involves using Fmoc-protected amino acids that have been enriched with the desired isotopes. For example, to study a specific protein-peptide interaction, a peptide can be synthesized with a ¹³C and ¹⁵N labeled amino acid at the binding interface.

While there is no direct evidence of this compound itself being isotopically labeled for such studies, its role as a linker and solubilizing agent can be integrated into isotopic labeling strategies. A peptide could be synthesized using one or more isotopically labeled Fmoc-amino acids to serve as the NMR or MS-active probes, while also incorporating this compound (or its derivatives) for other functionalities.

For instance, a research scenario could involve:

Synthesis of a complex peptide: The peptide sequence includes several isotopically labeled amino acids (e.g., ¹³C, ¹⁵N-Leucine, ¹⁵N-Lysine) at key positions for structural analysis by NMR. sigmaaldrich.com

Incorporation of this compound: The peptide also includes this compound as a solubilizing tag to improve synthesis yield and purity, which is a common challenge with complex peptides. researchgate.net

Bioconjugation: A derivative like Fmoc-L-Lys(N3-Aca-DIM)-OH could be used to attach a biophysical probe or an affinity tag at a location distal to the isotopically labeled sites, creating a multifunctional research tool.

IsotopeTypical Use in Peptide StudiesRelevant Analytical Technique
¹³C Probing peptide backbone and side-chain structure and dynamics.NMR Spectroscopy, Mass Spectrometry
¹⁵N Investigating hydrogen bonding, backbone conformation, and protein-peptide interactions.NMR Spectroscopy, Mass Spectrometry
²H (Deuterium) Simplifying NMR spectra of larger proteins (perdeuteration) and probing dynamics of specific methyl groups.NMR Spectroscopy

Lack of Sufficient Data Hinders Comprehensive Analysis of this compound in Supramolecular Chemistry and Advanced Materials Research

A thorough investigation into the applications of the chemical compound this compound in the fields of supramolecular chemistry and advanced materials research has revealed a significant lack of publicly available scientific literature and research data. While the foundational components of the molecule, particularly the Fmoc (fluorenylmethyloxycarbonyl) group, are well-documented in the context of promoting peptide self-assembly and hydrogel formation, specific studies detailing the influence and role of the complete this compound structure are not presently accessible.

The intended exploration, as outlined in the requested article structure, was to focus on the modulation of peptide self-assembly, the development of supramolecular architectures, and the fabrication of advanced biomaterials for research applications—all specifically driven by this compound. This would have included a detailed analysis of its impact on fibril formation, hydrogelation properties, and the engineering of self-assembled peptide systems. Furthermore, the plan was to investigate its use in designing peptide-based scaffolds for in vitro studies and creating functionalized surfaces and nanoparticles for research purposes.

However, the absence of specific research findings, data tables, and detailed studies concerning this compound prevents a scientifically accurate and informative discussion on these topics. The existing body of research extensively covers the general principles of Fmoc-mediated self-assembly, where the aromatic Fmoc group induces π-π stacking interactions that, in conjunction with hydrogen bonding between peptide backbones, lead to the formation of nanofibers, fibrils, and hydrogels. These self-assembled structures have shown great promise as scaffolds for cell culture, drug delivery, and tissue engineering.

Without dedicated research on this compound, any attempt to elaborate on the specific contributions of the 'Aca' (6-aminocaproic acid) linker and the 'DIM' (4,4-dimethyl-2,6-dioxocyclohexylidene) moiety to these supramolecular phenomena would be purely speculative. The unique structural features of the DIM group, in particular, could theoretically influence the packing of the self-assembled structures, alter the mechanical properties of resulting hydrogels, or provide specific functionalities for advanced materials. However, without experimental evidence, these potential effects remain unconfirmed.

Therefore, due to the current lack of available data, it is not possible to generate a thorough and scientifically rigorous article that adheres to the specified, detailed outline for this compound. Further experimental research and publication in peer-reviewed journals are required to elucidate the specific roles and applications of this compound in supramolecular chemistry and materials science.

Applications of Fmoc Aca Dim in Supramolecular Chemistry and Advanced Materials Research

Structural Control in Ordered Organic and Hybrid Materials Research

The strategic design of molecular building blocks is fundamental to the development of advanced organic and hybrid materials with precisely controlled architectures and functionalities. In this context, the N-(9-fluorenylmethoxycarbonyl) (Fmoc) group has been extensively utilized as a powerful motif for directing the self-assembly of amino acids and peptides into ordered supramolecular structures. The compound Fmoc-Aca-DIM, which integrates the Fmoc moiety with a 6-amino-1-(4,4-dimethyl-2,6-dioxocyclohexylidene) (Aca-DIM) linker, represents a molecule with significant potential for the programmed organization of molecules in the solid state. While its primary documented application is as a cleavable solubilizing tag in solid-phase peptide synthesis, its structural components suggest a disposition for forming ordered materials through non-covalent interactions.

Directing Molecular Organization in Solid-State Materials

The Fmoc group is a cornerstone of molecular self-assembly, renowned for its ability to drive the formation of ordered structures through a combination of non-covalent interactions. The large, rigid, and aromatic nature of the fluorenyl moiety predisposes it to significant π-π stacking interactions, which are a primary driving force in the self-assembly of Fmoc-derivatized molecules. nih.govnih.gov This stacking can lead to the formation of one-dimensional fibrillar structures, which can further entangle to form three-dimensional networks, characteristic of supramolecular gels. nih.gov

In the solid state, these interactions can lead to the formation of highly ordered crystalline or liquid-crystalline phases. The molecular organization in such materials is dictated by the interplay of the π-π stacking of the Fmoc groups and hydrogen bonding involving the carbamate linkage and other functional groups within the molecule. For instance, studies on various Fmoc-amino acids have demonstrated that the primary structure of the amino acid plays a crucial role in determining the secondary structure arrangement, such as α-helix or β-sheet motifs, which in turn dictates the macroscopic properties of the resulting material. nih.gov

Interplay of Non-Covalent Interactions in this compound Conjugates

The formation of ordered structures in solid-state materials derived from this compound conjugates is governed by a delicate balance of multiple non-covalent interactions. researchgate.net These weak and reversible interactions are the basis of supramolecular chemistry and are critical for the bottom-up fabrication of functional materials. frontiersin.org The key non-covalent interactions at play in the self-assembly of this compound would include:

π-π Stacking: The fluorenyl groups of the Fmoc moiety are electron-rich aromatic systems that readily engage in π-π stacking interactions. nih.gov These interactions are a dominant force in the self-assembly of Fmoc-derivatives, leading to the formation of stable, ordered aggregates. nih.gov The arrangement of the fluorenyl groups can be parallel or anti-parallel, influencing the morphology of the resulting supramolecular structures. researchgate.net

Hydrogen Bonding: The carbamate linkage in the Fmoc group provides a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of intermolecular hydrogen bonds. nih.gov These interactions provide directionality and stability to the self-assembled structures, often complementing the π-π stacking to create robust networks. nih.gov The Aca-DIM moiety also contains carbonyl groups that can act as hydrogen bond acceptors.

Hydrophobic Interactions: The aliphatic and aromatic components of this compound contribute to hydrophobic interactions, particularly in aqueous environments, which can drive the aggregation of the molecules to minimize contact with polar solvents. chemicalbook.com

The interplay of these interactions determines the final supramolecular architecture. For example, a strong propensity for π-π stacking might favor the formation of columnar structures, while extensive hydrogen bonding networks could lead to the formation of sheet-like assemblies. The specific balance of these forces can be tuned by modifying the chemical structure or by changing the external conditions such as solvent and temperature. researchgate.net

Table 1: Key Non-Covalent Interactions in the Self-Assembly of Fmoc-Derivatives

Interaction TypeContributing Molecular MoietyRole in Supramolecular Assembly
π-π StackingFluorenyl group of FmocPrimary driving force for aggregation and formation of ordered stacks. nih.govnih.gov
Hydrogen BondingCarbamate linkage (N-H, C=O), Carbonyls in Aca-DIMProvides directionality, stability, and contributes to the formation of extended networks. nih.govnih.gov
Hydrophobic InteractionsFluorenyl group, Aca-DIM aliphatic partsDrives aggregation in polar media and contributes to the stability of the core of the assembly. chemicalbook.com
Van der Waals ForcesEntire moleculeGeneral attractive forces that enhance the overall stability of the packed structure. nih.gov

Analytical and Spectroscopic Characterization Techniques for Fmoc Aca Dim and Its Derivatives

Chromatographic Methodologies for Fmoc-Aca-DIM Peptide Analysis

Chromatographic techniques are fundamental for the purification and analysis of synthetic peptides. For complex molecules like those containing the this compound moiety, high-resolution methods are required to separate the target peptide from impurities and by-products generated during solid-phase peptide synthesis (SPPS).

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration, is the cornerstone for both the analysis and purification of synthetic peptides. nih.govnih.gov Its application is critical for monitoring the progress of coupling and deprotection reactions during SPPS and for determining the purity of the final crude and purified products. jmcs.org.mxacs.org

The strong ultraviolet (UV) absorbance of the fluorenylmethoxycarbonyl (Fmoc) group, which is often retained on the N-terminus of synthetic intermediates or the final product, provides a convenient handle for sensitive detection. nih.gov The purity of a peptide is typically assessed by integrating the peak areas in the chromatogram. nih.gov A purity level of over 90% is often required for subsequent applications. nih.gov

RP-HPLC methods typically employ a gradient elution system with two mobile phases: an aqueous phase (Solvent A) and an organic phase (Solvent B), usually acetonitrile. rsc.org Both solvents are commonly acidified with an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), to improve peak shape and resolution. nih.govnih.gov The separation is achieved on a stationary phase, with C18 and C4 columns being the most common choices for peptide analysis. nih.govrsc.org

Table 1: Typical RP-HPLC Conditions for Fmoc-Peptide Analysis

ParameterTypical ConditionReference
Column Type Reversed-Phase C18 or C4, 5 µm particle size nih.govrsc.org
Mobile Phase A 0.05% - 0.1% Trifluoroacetic Acid (TFA) in Water nih.govnih.gov
Mobile Phase B 0.04% - 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) nih.govrsc.org
Flow Rate Analytical: 0.2 - 1.0 mL/min; Preparative: 3 - 16 mL/min nih.govrsc.org
Detection UV Absorbance at 262 nm or 302 nm jmcs.org.mxresearchgate.net
Gradient Linear gradient, e.g., 5% to 95% Solvent B over 30-50 minutes nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. lcms.cz This is achieved by using columns packed with smaller particles (typically 1.7 µm), which requires instrumentation capable of handling higher backpressures. lcms.cz For complex samples such as derivatized amino acids or synthetic peptides, UPLC can provide superior separation efficiency.

In the context of Fmoc-derivatized molecules, UPLC is particularly effective for the analysis of amino acid composition after pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). japsonline.com This derivatization is performed in a basic medium, such as a borate (B1201080) buffer, to facilitate the reaction between Fmoc-Cl and the amino groups. japsonline.com The resulting stable Fmoc-amino acid derivatives can be detected with high sensitivity by UV absorbance. japsonline.com The enhanced speed of UPLC allows for a much higher sample throughput compared to conventional HPLC, reducing analysis times from an hour to under ten minutes in some cases. lcms.cz

Table 2: UPLC Method for Fmoc-Amino Acid Analysis

StepDescriptionReference
Derivatization Reagent 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) japsonline.com
Reaction Buffer 0.2 M Boric acid solution japsonline.com
Reaction Quenching Addition of concentrated HCl japsonline.com
Column ACQUITY UPLC Column with 1.7 µm particles lcms.cz
Detection UV Detector lcms.cz
Advantage Significant increase in speed and resolution over HPLC lcms.cz

Mass Spectrometry (MS) for Structural Confirmation and Analysis of Synthetic Products

Mass spectrometry is an indispensable tool for the structural verification of synthetic peptides. It provides a precise measurement of the molecular weight of the target molecule, confirming its identity and revealing the presence of any modifications or by-products from the synthesis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, high-molecular-weight biomolecules like peptides. rsc.org It is frequently coupled with liquid chromatography (LC-MS), allowing for the separation of components in a mixture immediately prior to mass analysis. nih.gov This combination is powerful for confirming the identity of the main peak in an HPLC chromatogram and for characterizing impurity peaks. nih.gov

During analysis, the peptide solution is sprayed through a high-voltage capillary, forming charged droplets from which solvent evaporates, yielding gas-phase ions of the peptide. nih.gov ESI-MS is particularly useful for identifying common synthetic failures, such as incomplete deprotection of side-chain protecting groups or oxidation of susceptible residues like methionine, which results in a characteristic mass increase of +16 Da. nih.gov The identity of the synthesized peptide is confirmed when the measured mass-to-charge (m/z) ratio corresponds to the calculated theoretical mass. rsc.orgresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), typically paired with a time-of-flight (TOF) analyzer, is another key technique for peptide characterization. rsc.orgmedcraveonline.com MALDI-MS is renowned for its high sensitivity, speed, and relative tolerance to salts and buffers often found in biological and synthesis samples. nih.gov

In this method, the peptide sample is co-crystallized with an energy-absorbing matrix compound, such as α-cyanohydroxycinnamic acid (CHCA), on a metal target plate. nih.gov A pulsed laser irradiates the spot, causing the matrix to vaporize and transfer charge to the peptide molecules, which are then accelerated into the TOF analyzer. MALDI-MS is highly effective for the rapid screening of synthesis products and for confirming the molecular weight of the final, purified peptide. jmcs.org.mxrsc.org It has also proven valuable for analyzing peptides that are prone to aggregation and difficult to ionize by ESI-MS. rsc.org In such cases, dissolving the peptide in a strong disaggregating solvent like 100% hexafluoroisopropanol (HFIP) prior to MALDI analysis can yield successful results. rsc.org

Table 3: Comparison of ESI-MS and MALDI-MS for Peptide Analysis

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Ionization Soft ionization from solution, often produces multiply charged ionsSoft ionization from a solid crystal matrix, typically produces singly charged ions
Coupling Easily coupled with HPLC/UPLC (LC-MS) for online separation and analysis. nih.govPrimarily an offline technique; sample is spotted onto a target plate.
Sample State Analyzed from solution, typically ACN/water with acid. rsc.orgCo-crystallized with a matrix (e.g., CHCA). nih.gov
Typical Use Structural confirmation, impurity profiling, reaction monitoring. nih.govrsc.orgHigh-throughput screening, molecular weight determination, analysis of complex mixtures and aggregated peptides. rsc.orgrsc.org
Tolerance to Contaminants Less tolerant to salts and detergents.More tolerant to salts and non-volatile buffers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

While mass spectrometry confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the atomic-level structure and conformation of a molecule. For a novel synthetic building block like this compound or a peptide incorporating it, NMR is crucial for unambiguous structural verification and for studying its three-dimensional fold in solution or the solid state. nih.gov

One-dimensional (1D) ¹H NMR is the most direct method for verifying the presence of key structural motifs. doi.org The characteristic aromatic proton signals of the Fmoc group, typically found in the 7.3–7.8 ppm range, are easily identifiable. chemicalbook.com Other regions of the spectrum would confirm the presence of the Aca linker and the DIM protecting group.

For a complete structural assignment and conformational analysis of a peptide, two-dimensional (2D) NMR experiments are employed. nih.gov Experiments like COSY (Correlation Spectroscopy) reveal proton-proton coupling through bonds, while TOCSY (Total Correlation Spectroscopy) identifies all protons within a single amino acid spin system. The Nuclear Overhauser Effect (NOE), measured in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, provides information about protons that are close in space (typically <5 Å), which is essential for defining the peptide's secondary and tertiary structure. nih.gov

Table 4: Common NMR Experiments for Peptide Structural Analysis

ExperimentAbbreviationInformation ObtainedReference
1D Proton NMR ¹H NMRProvides an overview of all proton environments; used to identify characteristic functional groups like Fmoc. chemicalbook.com
Correlation Spectroscopy COSYIdentifies protons coupled through 2-3 chemical bonds (J-coupling). nih.gov
Total Correlation Spectroscopy TOCSYCorrelates all protons within a coupled spin system (i.e., within a single amino acid residue). nih.gov
Nuclear Overhauser Effect Spectroscopy NOESYIdentifies protons that are close in space (< 5 Å), providing distance restraints for 3D structure calculation. nih.gov

Compound Reference Table

One-Dimensional and Two-Dimensional NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR spectra of this compound would be expected to show characteristic signals for the aromatic protons of the fluorenyl group, the protons of the aminocaproic acid (Aca) linker, and the protons of the dimedone (DIM) moiety. The integration of these signals helps to confirm the relative number of protons in each part of the molecule.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Molecular MoietyAtom TypeExpected Chemical Shift (ppm)
Fmoc Group Aromatic Protons7.2 - 7.9
Aliphatic Protons (CH, CH₂)4.1 - 4.6
Aca Linker Methylene Protons (CH₂)1.2 - 3.2
Amide NH Proton~5.0
DIM Moiety Methylene Protons (CH₂)2.2 - 2.6
Methyl Protons (CH₃)~1.0
Enol OH ProtonVariable

Isotopic Labeling for Advanced NMR Studies

For more complex studies, particularly those involving interactions with other molecules or detailed conformational analysis, isotopic labeling with ¹³C and ¹⁵N can be utilized. While there are no specific published studies on isotopically labeled this compound, this technique is a standard approach in peptide and bioconjugate research. nih.gov Synthesizing this compound with ¹³C or ¹⁵N enriched precursors would allow for specialized NMR experiments that are more sensitive and can filter out background signals from unlabeled components in a mixture. This is particularly useful in solid-state NMR studies of self-assembled structures. nih.gov

Spectroscopic Methods for Investigating Self-Assembly and Interactions

The Fmoc group is well-known for its ability to induce self-assembly through π-π stacking interactions. chinesechemsoc.org Spectroscopic methods are vital for studying the formation and nature of these supramolecular assemblies.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is highly sensitive to the chiral environment of molecules and is widely used to study the secondary structure of peptides and the supramolecular chirality in self-assembled systems. nih.govacs.org For this compound assemblies, CD spectra would be expected to show characteristic signals arising from the aromatic Fmoc chromophore. Changes in the CD signal upon aggregation can provide insights into the formation of ordered, chiral supramolecular structures, such as β-sheet-like arrangements, which are common for Fmoc-amino acid derivatives. chinesechemsoc.orgacs.org

UV-Vis Spectroscopy for Concentration Determination and Aromatic Interactions

UV-Vis spectroscopy is a fundamental tool for the analysis of this compound. The fluorenyl group possesses a strong chromophore, typically exhibiting absorption maxima around 265 nm and 300 nm. This property allows for the accurate determination of the concentration of the compound in solution using the Beer-Lambert law. Furthermore, changes in the UV-Vis spectrum, such as shifts in the absorption maxima or changes in molar absorptivity, can indicate π-π stacking interactions between the Fmoc groups during self-assembly.

Fluorescence Spectroscopy for Environment-Sensitive Probes

The fluorenyl group of this compound is also fluorescent. Fluorescence spectroscopy is a highly sensitive technique that can provide information about the local environment of the fluorophore. The fluorescence emission spectrum (typically with excitation around 265 nm) can be monitored for changes in intensity, wavelength, and lifetime. For instance, an increase in fluorescence intensity or a blue shift in the emission maximum upon aggregation can indicate the transfer of the Fmoc group to a more hydrophobic environment within the core of a self-assembled structure. This technique is also used to determine the critical aggregation concentration (CAC) of amphiphilic molecules. nih.gov

Microscopic and Scattering Techniques for Supramolecular Structure Analysis

To visualize the morphology of the supramolecular structures formed by this compound, direct imaging and scattering techniques are employed. While specific studies on this compound are not available, the general approach for similar Fmoc-derivatives involves techniques like Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM). These methods can reveal the formation of nanofibers, ribbons, or other morphologies. chinesechemsoc.org

Small-Angle X-ray Scattering (SAXS) is another powerful technique used to obtain structural information about the size and shape of self-assembled nanostructures in solution. nih.govacs.org SAXS data can provide dimensions such as the radius of gyration of fibrils or the spacing in lamellar structures.

Table 2: Summary of Analytical Techniques and Their Applications for this compound

TechniqueApplicationInformation Obtained
1D/2D NMRStructural ElucidationChemical structure, atomic connectivity
CD SpectroscopySecondary Structure AnalysisSupramolecular chirality, β-sheet formation
UV-Vis SpectroscopyQuantification & InteractionsConcentration, π-π stacking
Fluorescence SpectroscopySelf-Assembly MonitoringCritical aggregation concentration, local environment
Microscopy (TEM, SEM, AFM)Morphological AnalysisVisualization of supramolecular structures
Scattering (SAXS)Nanostructure DimensionsSize and shape of assemblies in solution

Transmission Electron Microscopy (TEM) for Nanofiber Morphology

Transmission Electron Microscopy (TEM) is an indispensable imaging technique used to directly visualize the morphology of nanoscale materials. nih.gov For Fmoc-peptide derivatives that self-assemble into hydrogels, TEM provides high-resolution images of the underlying fibrillar network. rsc.orgnih.gov

Research Findings and Methodology

In a typical study of a self-assembling Fmoc-peptide, a sample of the hydrogel is prepared for TEM analysis. This often involves diluting the gel, applying a small volume onto a TEM grid (commonly a carbon-coated copper grid), and allowing it to dry. nih.gov To enhance contrast, especially for organic materials, a negative staining agent like uranyl acetate (B1210297) is often applied. This agent pools around the nanofibers, scattering the electron beam and creating a dark background against which the lighter-colored fibers are clearly visible.

TEM analysis of various Fmoc-peptide hydrogels has consistently revealed the presence of long, entangled nanofibers. nih.govgoogle.com These fibers are the fundamental building blocks of the hydrogel network. Detailed image analysis allows for the characterization of several morphological features:

Fiber Dimensions: The diameter and length of the nanofibers can be measured directly from the TEM images. For many Fmoc-dipeptides, such as Fmoc-diphenylalanine (Fmoc-FF), fibers are observed with diameters typically ranging from approximately 10 to 100 nanometers. nih.govgoogle.com

Morphology: The images reveal whether the fibers are straight, twisted, or branched. For example, studies on Fmoc-FF have shown the formation of flat, twisted ribbons that can further associate into larger bundles. nih.gov The presence of branching points, where one fiber appears to split into two or more, is crucial for the formation of a stable, interconnected 3D network, which is the hallmark of a hydrogel. beilstein-journals.org

For a hypothetical analysis of This compound , one would expect TEM to reveal whether this molecule self-assembles into similar nanofibrillar structures. The resulting micrographs would be crucial in determining the morphology (e.g., fibers, ribbons, or tubes) and the average diameter of these assemblies.

Parameter Description Typical Findings for Fmoc-Peptides
Fiber Diameter The width of the individual self-assembled nanofibers.Typically in the range of 3 nm to 100 nm, depending on the specific peptide and assembly conditions. reading.ac.uknih.govrsc.org
Fiber Length The end-to-end distance of the nanofibers.Often extends to several micrometers.
Morphology The shape and structure of the fibers.Can include cylindrical fibrils, twisted ribbons, and nanotubes. nih.gov
Network The overall 3D arrangement of the entangled fibers.Interconnected porous network, characteristic of hydrogels. rsc.org

Note: This table represents typical data obtained for various Fmoc-peptide derivatives. Specific experimental data for this compound is not available in the reviewed literature.

Small-Angle X-ray Scattering (SAXS) for Nanostructure Dimensions

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides structural information about nanoscale objects, averaged over a large sample volume. beilstein-journals.orgaip.org It is highly complementary to TEM, offering quantitative data on the dimensions, shape, and arrangement of nanostructures in solution or in a gel state. reading.ac.uk

Research Findings and Methodology

In a SAXS experiment, a collimated beam of X-rays is passed through the sample. The X-rays scatter at small angles upon interacting with variations in electron density within the material, such as the interface between a nanofiber and the surrounding solvent. The resulting scattering pattern is recorded by a 2D detector and is characteristic of the size and shape of the scattering objects.

For self-assembling systems like Fmoc-peptide hydrogels, SAXS can determine:

Cross-Sectional Dimensions: By analyzing the scattering curve (a plot of scattering intensity vs. scattering vector, q), the cross-sectional radius or thickness of the nanofibers can be calculated. For instance, SAXS analysis of Fmoc-tetrapeptide fibrils has revealed diameters of approximately 10 nm. reading.ac.uk In some cases, more complex models, such as a hollow cylinder, are required to accurately fit the data, suggesting the formation of nanotubes. aip.org

Internal Structure: WAXS (Wide-Angle X-ray Scattering), often performed concurrently, provides information on molecular-level ordering. For Fmoc-peptides, WAXS can confirm the presence of β-sheet structures, which are crucial for the hydrogen bonding that drives fibrillization. rsc.org

A SAXS study on This compound would be instrumental in quantitatively determining the dimensions of any self-assembled nanostructures in their hydrated state. This would complement TEM by providing statistically averaged data and confirming the predominant shape (e.g., cylindrical fibers) of the assemblies.

Parameter Description Typical Findings for Fmoc-Peptides
Cross-Sectional Radius (Rc) The radius of the nanofiber cross-section, assuming a cylindrical shape.Varies by peptide; for example, values around 5 nm have been reported for some Fmoc-tetrapeptides. reading.ac.uk
Scattering Profile (I(q) vs. q) The relationship between scattering intensity (I) and the scattering vector (q).A slope of -1 in the low-q region indicates elongated, rod-like structures. rsc.org
d-spacing (from WAXS) Spacing between molecular planes, indicating internal structure.Characteristic peaks for β-sheet structures are commonly observed. rsc.org

Note: This table represents typical data obtained for various Fmoc-peptide derivatives. Specific experimental data for this compound is not available in the reviewed literature.

Future Perspectives in Fmoc Aca Dim Research

Advancements in Orthogonal Protecting Group Chemistry

The principle of orthogonal protection is fundamental to the chemical synthesis of complex molecules like peptides, allowing for the selective removal of one type of protecting group in the presence of others. nih.govorganic-chemistry.org The Fmoc group, which is base-labile, is a cornerstone of one of the most common orthogonal strategies in SPPS, often used in conjunction with acid-labile side-chain protecting groups (the Fmoc/tBu strategy). rsc.orgwikipedia.org

Future research involving Fmoc-Aca-DIM is poised to further refine and expand upon these orthogonal strategies. A key characteristic of the DIM (1,3-dione) moiety in this compound is its cleavage under mild conditions using hydrazine (B178648) or hydroxylamine (B1172632), which is orthogonal to the standard Fmoc and tBu deprotection methods. iris-biotech.de This unique cleavage condition opens avenues for more complex, multi-step synthetic pathways on the solid support.

Key Research Areas:

Development of Multi-Orthogonal Schemes: Researchers are likely to explore the integration of the this compound linker into more sophisticated, multi-dimensional protecting group schemes. This could involve combining the base-lability of Fmoc, the acid-lability of tBu-based groups, the hydrazine/hydroxylamine-lability of the DIM tag, and potentially other orthogonal protecting groups like those sensitive to photolysis or specific enzymes. Such strategies would enable the synthesis of highly complex branched, cyclic, or post-translationally modified peptides with unprecedented control.

Enhanced Stability and Selectivity: While this compound is noted for its improved stability over its predecessor, Fmoc-Ddae-OH, ongoing research will likely focus on developing next-generation linkers with even greater stability to the conditions of prolonged and complex syntheses. iris-biotech.dersc.org This includes minimizing any potential for premature cleavage or side reactions during the numerous coupling and deprotection cycles required for long peptide chains.

Traceless Linkers for Novel Modifications: The "traceless" nature of the Aca-DIM linker, where it is cleaved without leaving a residual chemical scar on the peptide, is a significant advantage. Future work could involve designing novel derivatives of this compound that, upon cleavage, reveal a specific functional group. This would transform the "helping hand" into a dual-function tool, providing solubility and then enabling a specific subsequent chemical ligation or modification at the cleavage site.

Expanded Applications in Bio-Inspired Material Design

Bio-inspired materials seek to mimic the complex structures and functions of biological systems to create novel materials with advanced properties. gatech.eduresearchgate.netosti.gov Self-assembling peptides are a cornerstone of this field, and the incorporation of Fmoc-protected amino acids has been shown to drive the formation of well-ordered nanostructures, such as fibrils and hydrogels, due to π-π stacking interactions of the aromatic Fmoc group. acs.orgchinesechemsoc.org

The unique properties of this compound could be harnessed to create novel, dynamic, and functional biomaterials.

Potential Research Directions:

Controlled Self-Assembly and Disassembly: The ability to cleave the Aca-DIM tag under specific, mild conditions offers a trigger for the disassembly of supramolecular structures. Researchers could design this compound-peptide conjugates that self-assemble into hydrogels or other nanostructures. The application of hydrazine or hydroxylamine would then cleave the solubilizing tag, altering the hydrophobic-hydrophilic balance and leading to a controlled dissolution of the material. This could be used to create "on-demand" release systems for encapsulated cells or therapeutic agents.

Hierarchical and Multifunctional Scaffolds: By attaching this compound to specific residues within a self-assembling peptide sequence, it may be possible to influence the morphology and mechanical properties of the resulting biomaterial. Future studies could explore how the presence and subsequent removal of the bulky this compound tag at defined positions can direct the formation of more complex, hierarchical structures that better mimic the native extracellular matrix. researchgate.net

Bioactive Material Surfaces: this compound could be used to temporarily solubilize and facilitate the processing of peptides designed for surface modification. After coating a surface, the "helping hand" tag could be removed to expose the functional peptide sequence, creating a bioactive surface for promoting cell adhesion, proliferation, or differentiation.

Novel Strategies for Molecular Recognition and Targeted Delivery in Research Models

The development of systems for targeted drug delivery is a major goal in medicinal chemistry, aiming to increase the efficacy of therapeutic agents while minimizing off-target side effects. nih.govnih.gov Peptides are often used as targeting ligands due to their high specificity for biological receptors. nih.gov The synthesis of complex peptide-drug conjugates often presents challenges, including poor solubility.

This compound is well-suited to address these challenges and facilitate the development of novel molecular recognition and delivery systems.

Future Research Applications:

Synthesis of "Difficult" Targeting Peptides: Many peptides that serve as targeting moieties are hydrophobic or prone to aggregation, making their synthesis and purification difficult. This compound can be employed as a temporary solubilizing tag attached to a lysine (B10760008) side chain within the targeting peptide sequence, improving handling and yield during SPPS. nih.gov

Facilitating Antibody-Drug Conjugate (ADC) Development: The principles behind using this compound can be applied to the synthesis of peptide-based linkers for ADCs. The solubilizing tag could improve the synthesis and purification of the peptide-linker component before its conjugation to the antibody and cytotoxic drug.

Stimuli-Responsive Drug Release: While the primary role of this compound is as a synthetic aid, its specific cleavage conditions could be explored in proof-of-concept delivery systems. For instance, a research model could be designed where a therapeutic peptide is attached to a larger carrier via an this compound-like linker. The local application of a specific cleaving agent could then trigger the release of the active peptide at the target site. This would be a novel application of the chemical properties of the DIM linker beyond its established use in synthesis.

Integration with High-Throughput Screening and Combinatorial Chemistry for Discovery

Combinatorial chemistry and high-throughput screening (HTS) are powerful strategies for discovering new drug leads and bioactive molecules from large libraries of compounds. wikipedia.orgslideshare.net These techniques often rely on robust and efficient synthetic methods to generate the chemical libraries.

The use of this compound can facilitate the creation of complex peptide libraries that would otherwise be inaccessible.

Prospective Integration:

Enabling Complex Peptide Libraries: The synthesis of peptide libraries, especially those containing hydrophobic or aggregation-prone sequences, is often a bottleneck in the discovery process. By incorporating this compound into the synthesis of such libraries, researchers can improve the success rate and purity of the library members. This would allow for the screening of a more diverse and complex chemical space.

Mixture-Based Screening Protocols: In some HTS approaches, pools of compounds are screened simultaneously. The improved solubility and purity of peptides synthesized with the this compound "helping hand" would be advantageous in these protocols, ensuring that each component of the mixture is adequately represented in the screening assay. For instance, in NMR-based screening of peptide libraries, aggregation can be a significant problem, and the use of a solubilizing tag could mitigate this issue. acs.org

Solid-Phase Synthesis of Libraries for On-Chip Screening: Miniaturized platforms that combine solid-phase synthesis on a chip with subsequent cell-based screening are an emerging technology. nih.gov The robust and reliable synthesis of peptides is critical for the success of these platforms. This compound could be employed in the solid-phase synthesis stage to ensure the high-quality production of the peptide library before on-chip cleavage and screening.

Development of Advanced Analytical Tools for this compound Conjugates

The characterization of synthetic peptides and their conjugates is crucial for ensuring their identity, purity, and quality. A range of analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are routinely used. elte.hunih.gov The unique structure of this compound and its conjugates necessitates the development and adaptation of analytical methods.

Future Analytical Developments:

Mass Spectrometry Analysis: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are the primary tools for confirming the molecular weight of synthetic peptides. dcu.ie The analysis of this compound conjugates will require the optimization of MS parameters to ensure efficient ionization and prevent in-source fragmentation. High-resolution mass spectrometry will be essential for confirming the exact mass and elemental composition of the conjugates. Peptide mapping protocols, involving enzymatic digestion followed by LC-MS analysis, will need to be adapted to account for the presence of the bulky, non-natural Aca-DIM modification. nih.gov

Monitoring Cleavage Reactions: The cleavage of the Aca-DIM tag is a critical step. Future analytical work could focus on developing real-time or high-throughput assays to monitor the efficiency and kinetics of this cleavage reaction. This could involve spectrophotometric methods, as the cleavage product may have a distinct UV absorbance, or rapid LC-MS methods to quantify the disappearance of the tagged peptide and the appearance of the native peptide.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-Aca-DIM, and how can purity be validated experimentally?

  • Methodology : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Key steps include:

  • Deprotection : Use 20% piperidine in DMF to remove Fmoc groups .
  • Coupling : Activate carboxyl groups with HBTU/HOBt and monitor reaction completion via Kaiser test .
  • Cleavage : Employ TFA-based cleavage cocktails (e.g., TFA:thioanisole:water 95:2.5:2.5) to release the compound from resin .
    • Validation :
  • HPLC : Use C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to assess purity (>95% recommended) .
  • Mass Spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

  • Systematic Approach :

  • Control Experiments : Re-run spectra under standardized conditions (e.g., solvent, temperature) to rule out environmental artifacts .
  • Comparative Analysis : Cross-reference with literature data for similar Fmoc-protected peptides .
  • Statistical Validation : Apply principal component analysis (PCA) to identify outliers in batch data .

Advanced Research Questions

Q. What experimental design strategies optimize this compound’s stability under varying pH and temperature conditions?

  • Framework : Use a factorial design (e.g., 3×3 matrix for pH 4–8 and 25–45°C) to evaluate degradation kinetics .
  • Key Metrics :

  • Kinetic Modeling : Fit data to Arrhenius or Eyring equations to predict shelf life .
  • Analytical Tools : Employ LC-MS/MS to identify degradation products and pathways .
    • Mitigation : Incorporate stabilizing excipients (e.g., cyclodextrins) based on molecular docking simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.